molecular formula C13H14ClNO2 B3002948 2-Chloro-1-[1-(2-methoxy-ethyl)-1H-indol-3-yl]-ethanone CAS No. 883547-12-4

2-Chloro-1-[1-(2-methoxy-ethyl)-1H-indol-3-yl]-ethanone

Cat. No.: B3002948
CAS No.: 883547-12-4
M. Wt: 251.71
InChI Key: VPGJSFKUQFWLSF-UHFFFAOYSA-N
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Description

2-Chloro-1-[1-(2-methoxy-ethyl)-1H-indol-3-yl]-ethanone is a useful research compound. Its molecular formula is C13H14ClNO2 and its molecular weight is 251.71. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

A compound related to 2-Chloro-1-[1-(2-methoxy-ethyl)-1H-indol-3-yl]-ethanone was synthesized and evaluated for anti-inflammatory activity using the carrageenan-induced Rat Hind Paw Edema model in Wistar albino rats (Rehman, Saini, & Kumar, 2022).

Antimicrobial and Antifungal Activities

Novel 1H-Indole derivatives were synthesized, including compounds related to this compound. These compounds showed significant antimicrobial and antifungal activities against various strains including Aspergillus niger and Candida albicans, as well as Gram-positive and Gram-negative bacteria (Anonymous, 2020).

Microwave and Ultrasound Assisted Synthesis

Compounds similar to this compound were synthesized using microwave and ultrasound irradiation, demonstrating high antimicrobial activity against bacterial strains like Staphylococcus aureus and Escherichia coli, as well as fungal strains Aspergillus niger and Candida metapsilosis (Ashok, Ganesh, Lakshmi, & Ravi, 2015).

Antitubercular Agents

1-(1-benzyl-2-methyl-5-((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)-1H-indol-3-yl)ethanone derivatives, related to this compound, were designed and synthesized as antitubercular agents showing good in vitro activity against Mycobacterium tuberculosis (Sharma et al., 2019).

X-ray Structures and Computational Studies

1-Pentyl-3-(4-methoxy-1-naphthoyl)indole and 2-(2-methoxy-phenyl)-1-(1-pentyl-1H-indol-3-yl)-ethanone, chemically related to the target compound, were characterized by spectroscopy and X-ray diffraction methods, providing insights into their molecular structures (Nycz, Małecki, Zawiazalec, Paździorek, & Skop, 2010).

Synthesis of Novel Indole Based Oxadiazoles

Novel indole-based oxadiazoles were synthesized, related to the compound , and evaluated for their antimicrobial activities, showing potential in this field (Nagarapu & Pingili, 2014).

Properties

IUPAC Name

2-chloro-1-[1-(2-methoxyethyl)indol-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO2/c1-17-7-6-15-9-11(13(16)8-14)10-4-2-3-5-12(10)15/h2-5,9H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPGJSFKUQFWLSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C(C2=CC=CC=C21)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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